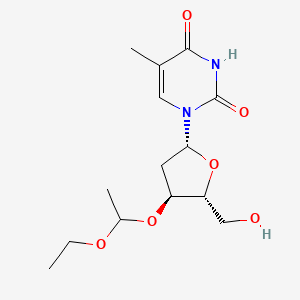
Methyl 3-(trichlorostannyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(trichlorostannyl)butanoate is an organotin compound that features a tin atom bonded to three chlorine atoms and a butanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(trichlorostannyl)butanoate typically involves the reaction of methyl butanoate with trichlorotin hydride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tin-chlorine bonds. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(trichlorostannyl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form organotin hydrides.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds. These reactions are typically carried out in anhydrous solvents like diethyl ether or tetrahydrofuran.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution Reactions: Organotin compounds with various organic groups.
Reduction Reactions: Organotin hydrides.
Oxidation Reactions: Tin oxides or organotin oxides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(trichlorostannyl)butanoate has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as catalysts and stabilizers for polymers.
Wirkmechanismus
The mechanism of action of methyl 3-(trichlorostannyl)butanoate involves the interaction of the tin center with various molecular targets. The tin atom can form bonds with nucleophilic centers in other molecules, facilitating reactions such as substitution or addition. The pathways involved depend on the specific reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: A simple ester without the tin component.
Trichlorotin hydride: A tin compound without the ester group.
Organotin compounds: A broad class of compounds containing tin bonded to organic groups.
Uniqueness
Methyl 3-(trichlorostannyl)butanoate is unique due to the presence of both an ester group and a trichlorotin moiety in the same molecule. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
59586-05-9 |
|---|---|
Molekularformel |
C5H9Cl3O2Sn |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
methyl 3-trichlorostannylbutanoate |
InChI |
InChI=1S/C5H9O2.3ClH.Sn/c1-3-4-5(6)7-2;;;;/h3H,4H2,1-2H3;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
DDWBBVMWMYPHKO-UHFFFAOYSA-K |
Kanonische SMILES |
CC(CC(=O)OC)[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


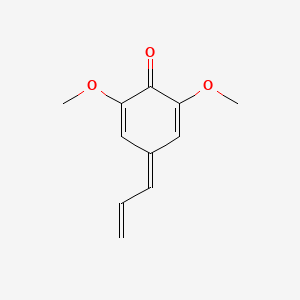
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
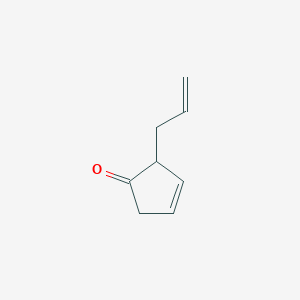
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
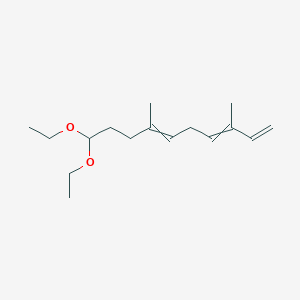
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

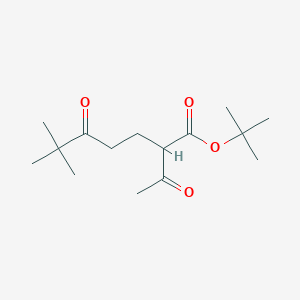
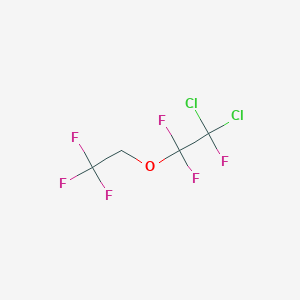
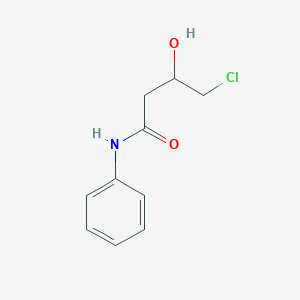
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
